molecular formula C7H5N3O B138583 Pyrido[3,4-d]pyridazin-5(6H)-one CAS No. 125968-89-0

Pyrido[3,4-d]pyridazin-5(6H)-one

Cat. No.: B138583
CAS No.: 125968-89-0
M. Wt: 147.13 g/mol
InChI Key: NKKMYEQJRLBGGL-UHFFFAOYSA-N
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Description

Pyrido[3,4-d]pyridazin-5(6H)-one is a heterocyclic compound that features a fused bicyclic structure consisting of a pyridine ring and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrido[3,4-d]pyridazin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyridine derivatives with hydrazine derivatives under acidic or basic conditions. The reaction conditions often involve heating the reactants in solvents such as ethanol or acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely, thereby enhancing the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Pyrido[3,4-d]pyridazin-5(6H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazinone compounds.

Scientific Research Applications

Pyrido[3,4-d]pyridazin-5(6H)-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Pyrido[3,4-d]pyridazin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[4,3-d]pyrimidine: Another bicyclic compound with a similar structure but different nitrogen atom positioning.

    Pyridazine: A simpler heterocyclic compound with a single pyridazine ring.

    Pyrimidine: A related compound with a six-membered ring containing two nitrogen atoms.

Uniqueness

Pyrido[3,4-d]pyridazin-5(6H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for drug discovery and development, offering potential advantages over other similar compounds in terms of selectivity and efficacy.

Properties

IUPAC Name

6H-pyrido[3,4-d]pyridazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-4-10-9-3-5(6)1-2-8-7/h1-4H,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKMYEQJRLBGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=CN=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618301
Record name Pyrido[3,4-d]pyridazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125968-89-0
Record name Pyrido[3,4-d]pyridazin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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